molecular formula C23H17ClN4O B11694594 N'-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11694594
M. Wt: 400.9 g/mol
InChI Key: HRNSQVIZKDTUTD-CEUGLMHPSA-N
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Description

N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, featuring a naphthyl group and a pyrazole ring, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst under reflux conditions. Common solvents used include ethanol or methanol, and the reaction may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of N’-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide lies in its specific structural features, such as the presence of a naphthyl group and a pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17ClN4O

Molecular Weight

400.9 g/mol

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H17ClN4O/c24-20(12-16-6-2-1-3-7-16)15-25-28-23(29)22-14-21(26-27-22)19-11-10-17-8-4-5-9-18(17)13-19/h1-15H,(H,26,27)(H,28,29)/b20-12-,25-15+

InChI Key

HRNSQVIZKDTUTD-CEUGLMHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)Cl

Origin of Product

United States

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